molecular formula C20H19N3O3S B2640863 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide CAS No. 1207022-72-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2640863
CAS No.: 1207022-72-7
M. Wt: 381.45
InChI Key: UQAIQWCSLWETJV-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzo[d]thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamide derivatives typically involves coupling substituted 2-amino benzothiazoles with various other compounds . The synthesized derivatives are often characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is involved in various synthetic processes to create pharmacologically active compounds. Its chemical properties and reactivity make it a valuable component in the synthesis of heterocyclic compounds, contributing to advancements in medicinal chemistry. For instance, novel heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents. These compounds, including analogues of benzothiophene, quinoline, and benzimidazolecarboxamides, showed promising activities against dopamine and serotonin receptors, indicating potential applications in treating psychological disorders (Norman et al., 1996).

Antimicrobial and Antifungal Activities

Compounds derived from or related to this compound exhibit significant antimicrobial and antifungal properties. For example, novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety were synthesized and found to display moderate to good antibacterial efficacy, comparable to reference drugs like Chloromycin. This suggests their potential use in developing new antibacterial agents (Tengfei Qu et al., 2018). Similarly, another study presented the synthesis and in vitro antibacterial evaluation of novel piperidine-4-carboxamide derivatives, further emphasizing the antimicrobial potential of such compounds (Selvakumar & Elango, 2017).

Anticancer Properties

The compound also plays a crucial role in the development of anticancer agents. For instance, a study focusing on benzothiazole and quinoline fused compounds revealed that N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides exhibited pronounced anticancer activities. The compounds were tested against various cancer cell lines, demonstrating significant effects, particularly on prostate cancer cell lines. This highlights the therapeutic potential of such compounds in cancer treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Future Directions

Future research could focus on further exploring the biological activities of benzo[d]thiazole-2-carboxamide derivatives, including their potential as antimycobacterial agents . Additionally, more studies are needed to understand their mechanism of action and to evaluate their safety and toxicity .

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-12-18(24)23-10-4-5-13-8-9-14(11-16(13)23)21-19(25)20-22-15-6-2-3-7-17(15)27-20/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAIQWCSLWETJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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